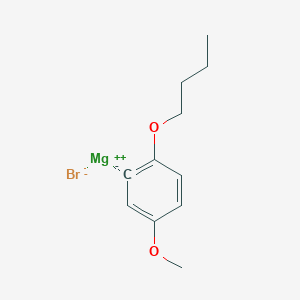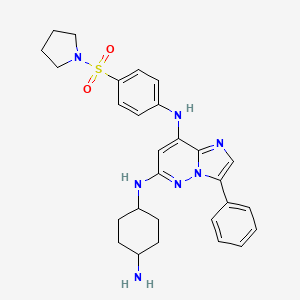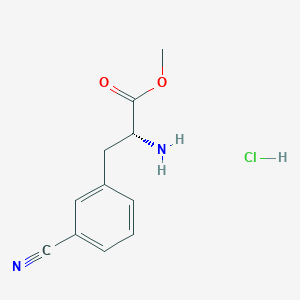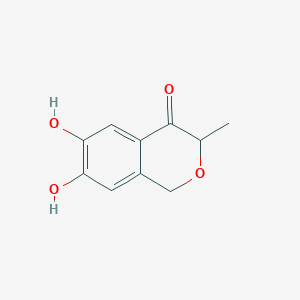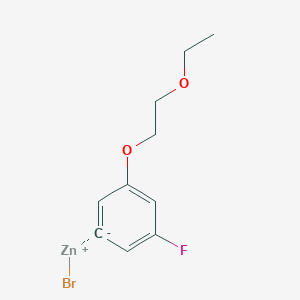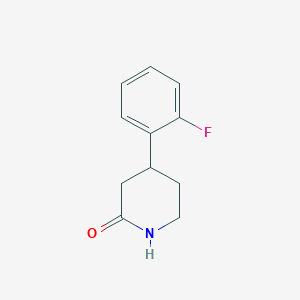
4-(2-Fluorophenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)piperidin-2-one is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)piperidin-2-one typically involves the reaction of 2-fluorobenzylamine with a suitable ketone under specific conditions. One common method includes the use of a palladium-catalyzed hydrogenation reaction . The reaction conditions often involve the use of solvents such as ethanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . This method can be optimized to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce a fully saturated piperidine ring .
Scientific Research Applications
4-(2-Fluorophenyl)piperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects in neurological conditions . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperidin-2-one: Similar in structure but with a different position of the fluorine atom.
4-(2-Chlorophenyl)piperidin-2-one: Contains a chlorine atom instead of fluorine.
4-(2-Methylphenyl)piperidin-2-one: Contains a methyl group instead of fluorine.
Uniqueness
4-(2-Fluorophenyl)piperidin-2-one is unique due to the presence of the fluorine atom at the 2-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its potency and selectivity in various applications .
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
4-(2-fluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)8-5-6-13-11(14)7-8/h1-4,8H,5-7H2,(H,13,14) |
InChI Key |
TWYMIJICFNICHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC1C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
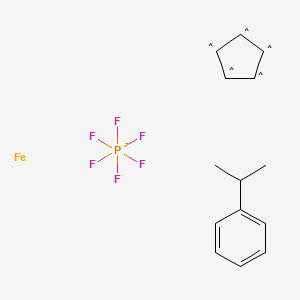

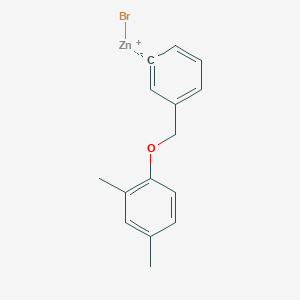
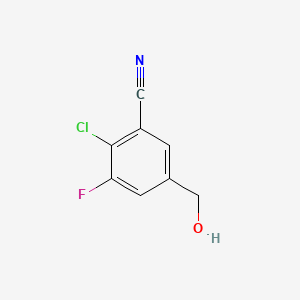
![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B14886757.png)
![(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14886761.png)
![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate](/img/structure/B14886769.png)
